Curzerenone
Overview
Description
Total Synthesis of Curzerenone and Epicurzerenone
Curzerenone and its analog epicurzerenone were successfully synthesized through a novel approach that utilized nitroolefins as key synthons. The process began with the preparation of methyl 2-methyl-4-oxo-2-vinylpentanoate via a Lewis acid-promoted reaction. Subsequently, a KF-catalyzed reaction was employed to create the crucial intermediate 3,6-dimethyl-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one. This method represents a significant advancement in the synthesis of these compounds, which could facilitate further pharmacological studies .
Anticancer Effects of Curzerenone
Curzerenone, a naturally occurring sesquiterpene, has demonstrated potent anticancer properties against drug-resistant lung carcinoma cells. The compound's mechanism of action includes the induction of apoptosis, loss of mitochondrial membrane potential, and generation of reactive oxygen species (ROS). Additionally, curzerenone affects the ERK/MAPK and NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation. The study's findings suggest that curzerenone could be a promising candidate for the treatment of drug-resistant lung cancer .
Cytotoxic and Antitumor Effects of Curzerene
Although curzerene is a different compound from curzerenone, it is worth noting that it also exhibits antiproliferative effects against human lung adenocarcinoma cells. The study demonstrated that curzerene could arrest cells in the G2/M phase of the cell cycle and induce apoptosis. Additionally, curzerene showed a significant reduction in tumor growth in vivo without notable toxicity, suggesting its potential as an anti-lung adenocarcinoma drug .
In Vitro Morphological Assessment of Apoptosis Induced by Curzerenone
Curzerenone was identified as one of the active compounds in Curcuma zedoaria with significant cytotoxic activity against various cancer cell lines. The compound was shown to induce apoptosis in a dose-dependent manner, which was confirmed by cytological observations and the activation of caspase-3. These findings support the traditional use of Curcuma zedoaria rhizomes in treating cancer-related diseases and highlight the therapeutic potential of curzerenone .
Separation and Identification of Curzerene in Curcuma Wenyujin Oil
The study focused on curzerene, another sesquiterpene, which was isolated from Curcuma wenyujin oil. The structural identification of curzerene was achieved using various spectroscopic methods, including IR, NMR, and MS. This research provides valuable data for the quality control of Curcuma wenyujin oil, although it does not directly relate to curzerenone .
A Nuclear Magnetic Resonance Study of Curzerenone
Nuclear magnetic resonance (NMR) spectroscopy was utilized to study the molecular structure of curzerenone. The analysis confirmed the presence of long-range spin coupling in the fused furan ring of curzerenone, which is consistent with the predicted structure of the compound. This study provides accurate values of NMR parameters that are essential for understanding the molecular structure of curzerenone .
Scientific Research Applications
Anticancer Properties
Curzerenone has shown potential as an anticancer agent. Zheng and Chen (2019) found that curzerenone induced potent antiproliferative effects against gemcitabine-resistant lung cancer cells. This effect was attributed to the induction of apoptosis, alterations in mitochondrial membrane potential (MMP), and reactive oxygen species (ROS) generation. The study also noted that curzerenone activated the p38 MAPK/ERK signaling pathway and inhibited the NF-kB pathway in a dose-dependent manner (Zheng & Chen, 2019).
Chemical Synthesis and Composition
Miyashita, Kumazawa, and Yoshikoshi (1981) synthesized curzerenone, focusing on the combination of γ-ketoester synthesis and 3-methylfuran annulation. This synthesis involved multiple steps, including the Lewis acid-promoted reaction and KF-catalyzed reaction, showcasing the intricate process involved in curzerenone synthesis (Miyashita, Kumazawa, & Yoshikoshi, 1981).
Apoptosis Induction
Syed Abdul Rahman and colleagues (2013) noted that curzerenone significantly inhibited cell proliferation in various human cancer cell lines, including MCF-7, Ca Ski, and HCT-116. The compound induced apoptosis through the activation of caspase-3, suggesting its role in chemopreventive and chemotherapeutic strategies (Syed Abdul Rahman et al., 2013).
Inhibition of STAT3 Signaling
Jang et al. (2019) discovered that curzerenone exhibited inhibitory activity against interleukin (IL)-6-stimulated STAT3 expression. This activity suggests potential for curzerenone in treating severe inflammatory diseases by blocking the IL-6-activated JAK2/STAT3 and ERK-MAPK signaling pathways (Jang et al., 2019).
Antioxidant Potential
Jena et al. (2017) analyzed the essential oil from Curcuma angustifolia, finding that curzerenone was a major component. The study highlighted the oil's antioxidant potential, comparing it to standards like ascorbic acid and butylated hydroxytoluene (BHT). This indicates curzerenone's role in natural antioxidant applications (Jena et al., 2017).
Anti-Platelet Aggregation
Chen and colleagues (2016) identified that curzerenone, along with other compounds, showed inhibition against collagen-induced platelet aggregation. This finding underlines the potential of curzerenone in developing treatments for conditions associated with platelet aggregation (Chen et al., 2016).
Safety And Hazards
Future Directions
Many plants of the genus Curcuma, especially C. longa, C. zanthorrhiza, C. amada, C. mangga, C. aeruginosa, and C. zedoaria, were reported to modulate the immune functions and possessed a variety of immunomodulatory effects . More in-depth studies are required to understand the underlying mechanisms using experimental in vivo animal models of immune-related disorders .
properties
IUPAC Name |
(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMJXSJCBLRAPD-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@@H]([C@@](C2)(C)C=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Record name | Curzerenone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Curzerenone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174471 | |
Record name | Curzerenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(5H)-Benzofuranone, 6-ethenyl-6,7-dihydro-3,6-dimethyl-5-(1-methylethenyl)-, trans- | |
CAS RN |
20493-56-5 | |
Record name | Curzerenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20493-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Curzerenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curzerenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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